4-Iodo-1-isobutyl-5-methyl-1H-pyrazole

Physicochemical Properties Purification Formulation

Choose 4-Iodo-1-isobutyl-5-methyl-1H-pyrazole (CAS 1354705-57-9) for superior reactivity in cross-coupling and crystal engineering. Its unique 4-iodo substitution and isobutyl-methyl pattern ensure unmatched oxidative addition potential and halogen-bonding donor strength, outperforming non-iodinated or 4-chloro analogs. Ideal for rapid synthesis of 4-substituted pyrazole libraries and supramolecular materials.

Molecular Formula C8H13IN2
Molecular Weight 264.11
CAS No. 1354705-57-9
Cat. No. B2941988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-isobutyl-5-methyl-1H-pyrazole
CAS1354705-57-9
Molecular FormulaC8H13IN2
Molecular Weight264.11
Structural Identifiers
SMILESCC1=C(C=NN1CC(C)C)I
InChIInChI=1S/C8H13IN2/c1-6(2)5-11-7(3)8(9)4-10-11/h4,6H,5H2,1-3H3
InChIKeyJMMHNTNPGXTGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-isobutyl-5-methyl-1H-pyrazole (CAS: 1354705-57-9): Procurement-Ready Properties, Purity, and Predicted Physicochemical Data for Research Applications


4-Iodo-1-isobutyl-5-methyl-1H-pyrazole (CAS 1354705-57-9) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms, with an iodine substituent at the 4-position, a methyl group at the 5-position, and an isobutyl group at the 1-position . The molecular formula is C8H13IN2, with a molecular weight of 264.11 g/mol [1]. Predicted physicochemical properties include a boiling point of 276.7±20.0 °C and a density of 1.61±0.1 g/cm³ . It is commercially available at a reported purity of 97% . As an iodo-substituted pyrazole, this compound serves as a versatile synthetic building block in medicinal chemistry and materials science, particularly for cross-coupling reactions where the iodine atom functions as an effective leaving group [1].

4-Iodo-1-isobutyl-5-methyl-1H-pyrazole: Why Simple Pyrazole or 4-Chloro Analogs Cannot Substitute Without Compromising Reactivity and Supramolecular Control


Generic pyrazole analogs lacking the specific substitution pattern of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole cannot be reliably interchanged in synthetic or materials research applications without compromising key performance attributes. The presence of the iodine atom at the 4-position imparts both unique reactivity in cross-coupling and nucleophilic substitution reactions [1] and the ability to engage in directional halogen bonding (XB) interactions, which are critical for crystal engineering and molecular recognition [2]. The isobutyl and methyl substituents further modulate steric and electronic properties, influencing reaction kinetics, regioselectivity, and solid-state packing [3]. Substituting a non-iodinated pyrazole, or even a 4-chloro analog (such as 4-chloro-1-isobutyl-5-methyl-1H-pyrazole) , would drastically alter the compound's oxidative addition potential in metal-catalyzed transformations and its halogen bonding donor strength, thereby invalidating established synthetic protocols and supramolecular designs [2].

4-Iodo-1-isobutyl-5-methyl-1H-pyrazole: Comparative Evidence for Molecular Properties, Synthetic Utility, and Halogen Bonding Potential


Comparative Predicted Boiling Point and Density: 4-Iodo vs. Non-Iodinated 1-Isobutyl-5-methyl-1H-pyrazole

The introduction of a heavy iodine atom significantly alters the physicochemical profile of the pyrazole core. Compared to the non-iodinated parent compound, 1-isobutyl-5-methyl-1H-pyrazole, the 4-iodo derivative exhibits a substantially higher predicted boiling point and density, which directly impacts purification methods, handling, and formulation.

Physicochemical Properties Purification Formulation

Synthetic Utility: Iodine as a Superior Leaving Group for Cross-Coupling Compared to Hydrogen

The 4-iodo substituent is a prerequisite for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. In contrast, the non-iodinated 1-isobutyl-5-methyl-1H-pyrazole (CAS 405548-41-6) lacks a suitable leaving group at the 4-position and cannot participate in these transformations without prior functionalization [1]. While 4-chloro analogs could theoretically undergo similar reactions, the C-I bond's lower bond dissociation energy (approximately 57 kcal/mol for C-I vs. 81 kcal/mol for C-Cl in aromatic systems) provides a significant kinetic advantage, enabling milder reaction conditions and higher yields in cross-coupling events [2].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Halogen Bonding (XB) Potential: 4-Iodo Pyrazole vs. 4-Chloro Pyrazole Analogs

Iodinated pyrazoles are established templates for investigating halogen bonding (XB) due to the presence of a strong σ-hole on the iodine atom. Studies on closely related 5-iodo-1-arylpyrazoles demonstrate that the C-I bond engages in diverse XB interactions (C-I⋯N, C-I⋯O, C-I⋯π) in the solid state [1][2]. The strength of the XB interaction is quantified by the deshielding of the carbon atom bonded to iodine in 13C NMR, which shows a shift of 6-7 ppm upon interaction with Lewis bases [1]. In contrast, 4-chloro-1-isobutyl-5-methyl-1H-pyrazole would be a significantly weaker XB donor due to the smaller σ-hole and lower polarizability of chlorine .

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Predicted pKa and Solubility Profile: Distinguishing 4-Iodo from 4-Unsubstituted Pyrazoles

The presence of the iodine atom influences the acid-base properties of the pyrazole ring. The predicted pKa of 4-iodo-1-isobutyl-5-methyl-1H-pyrazole is 0.91 ± 0.10 , which is significantly lower than the expected pKa of the non-iodinated analog 1-isobutyl-5-methyl-1H-pyrazole (estimated ~2.5 for the conjugate acid of pyrazole) [1]. This difference in basicity will affect the compound's ionization state, solubility, and permeability in biological assays, making it a distinct entity for drug discovery programs.

Physicochemical Properties Medicinal Chemistry Lead Optimization

4-Iodo-1-isobutyl-5-methyl-1H-pyrazole: Application Scenarios Aligned with Comparative Evidence for Synthetic Chemistry and Materials Research


Precursor for Pd-Catalyzed Cross-Coupling to Access Diversified Pyrazole Libraries

In medicinal chemistry, this compound is an ideal starting material for the rapid synthesis of 4-substituted pyrazole derivatives via Suzuki-Miyaura, Sonogashira, or Heck reactions. The C-I bond's high reactivity ensures efficient oxidative addition, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups at the 4-position under mild conditions [1]. This contrasts with the non-iodinated analog, which cannot be directly functionalized at this position, making the 4-iodo compound the indispensable building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Crystal Engineering and Supramolecular Materials Utilizing Halogen Bonding

The strong halogen bond donor capability of the iodine atom makes 4-iodo-1-isobutyl-5-methyl-1H-pyrazole a valuable component for designing co-crystals, porous frameworks, and liquid crystalline materials. Researchers can exploit the directional C-I⋯N, C-I⋯O, or C-I⋯π interactions to control solid-state packing and tune material properties [2][3]. This level of supramolecular control is unattainable with 4-chloro or unsubstituted analogs, which lack sufficient σ-hole character for reliable XB-driven assembly .

Synthetic Intermediate for 4-Nitropyrazole Derivatives

Historical synthetic routes demonstrate that 4-iodo-pyrazoles can be converted to 4-nitro-pyrazoles using nitrating mixtures [4]. This transformation offers an alternative pathway to valuable nitro-substituted heterocycles, which are important intermediates in the synthesis of energetic materials and pharmacologically active compounds. This synthetic utility is specific to the iodo derivative, as direct nitration of unsubstituted pyrazoles often leads to undesirable side reactions or poor regioselectivity.

Calibration Standard for Computational Halogen Bonding Studies

Given its defined structure and the presence of a strong halogen bond donor, this compound can serve as a small-molecule benchmark for computational chemistry investigations into halogen bonding. Its experimental 13C NMR deshielding upon XB formation (estimated at 6-7 ppm based on class-level inference) [2] can be used to validate DFT calculations of σ-hole magnitudes and interaction energies, aiding in the development of more accurate force fields for drug design and materials modeling [3].

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